6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine
Overview
Description
6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a heterocyclic compound with the molecular formula C9H5ClN4 and a molecular weight of 204.62 g/mol This compound is characterized by its fused ring structure, which includes an imidazole ring, a pyridine ring, and a pyrazine ring, with a chlorine atom attached to the imidazole ring
Preparation Methods
The synthesis of 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through the cyclization of appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is then introduced through a series of condensation reactions.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring, often through cyclization reactions involving nitrogen-containing precursors.
Chlorination: The chlorine atom is introduced through a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine undergoes various chemical reactions, including :
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often involving reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine has several scientific research applications, including :
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine can be compared with other similar compounds, such as :
2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine: This compound has two chlorine atoms and may exhibit different reactivity and biological activity.
5-(Chloromethyl)-1-Methyl-1H-Imidazole: This compound has a chloromethyl group and a methyl group, leading to different chemical properties and applications.
Properties
IUPAC Name |
7-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN4/c10-8-7-4-11-5-14(7)9-6(13-8)2-1-3-12-9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCJCRIFWFBXNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=NC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446431 | |
Record name | 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240815-50-3 | |
Record name | 6-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=240815-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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